molecular formula C31H35N3O11 B1664443 N-[4-[(4aR,10bS)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]acetamide;(E)-but-2-enedioic acid CAS No. 76166-55-7

N-[4-[(4aR,10bS)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]acetamide;(E)-but-2-enedioic acid

Cat. No.: B1664443
CAS No.: 76166-55-7
M. Wt: 625.6 g/mol
InChI Key: BWJFLHODOYZAML-DNEAOJAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetamide, N-(4-(1,2,3,4,4a,10b-hexahydro-8,9-dimethoxy-2-methylbenzo©(1,6)naphthyridin-6-yl)phenyl)-, cis-, (Z)-2-butenedioate (1:2) is a complex organic compound with a unique structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s intricate molecular arrangement contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-(1,2,3,4,4a,10b-hexahydro-8,9-dimethoxy-2-methylbenzo©(1,6)naphthyridin-6-yl)phenyl)-, cis-, (Z)-2-butenedioate (1:2) involves multiple steps. The process typically begins with the preparation of the core naphthyridine structure, followed by the introduction of the acetamide and phenyl groups. The final step involves the formation of the (Z)-2-butenedioate salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-(1,2,3,4,4a,10b-hexahydro-8,9-dimethoxy-2-methylbenzo©(1,6)naphthyridin-6-yl)phenyl)-, cis-, (Z)-2-butenedioate (1:2) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Acetamide, N-(4-(1,2,3,4,4a,10b-hexahydro-8,9-dimethoxy-2-methylbenzo©(1,6)naphthyridin-6-yl)phenyl)-, cis-, (Z)-2-butenedioate (1:2) has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-(1,2,3,4,4a,10b-hexahydro-8,9-dimethoxy-2-methylbenzo©(1,6)naphthyridin-6-yl)phenyl)-, cis-, (Z)-2-butenedioate (1:2) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(4-(1,2,3,4,4a,10b-hexahydro-8,9-dimethoxy-2-methylbenzo©(1,6)naphthyridin-6-yl)phenyl)-, cis-: A closely related compound with similar structural features.

    Acetamide, N-(4-(1,2,3,4,4a,10b-hexahydro-8,9-dimethoxy-2-methylbenzo©(1,6)naphthyridin-6-yl)phenyl)-, trans-: Another related compound with a different geometric configuration.

Uniqueness

The uniqueness of Acetamide, N-(4-(1,2,3,4,4a,10b-hexahydro-8,9-dimethoxy-2-methylbenzo©(1,6)naphthyridin-6-yl)phenyl)-, cis-, (Z)-2-butenedioate (1:2) lies in its specific molecular arrangement and the presence of the (Z)-2-butenedioate salt. This configuration may confer distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

76166-55-7

Molecular Formula

C31H35N3O11

Molecular Weight

625.6 g/mol

IUPAC Name

N-[4-[(4aR,10bS)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]acetamide;(E)-but-2-enedioic acid

InChI

InChI=1S/C23H27N3O3.2C4H4O4/c1-14(27)24-16-7-5-15(6-8-16)23-18-12-22(29-4)21(28-3)11-17(18)19-13-26(2)10-9-20(19)25-23;2*5-3(6)1-2-4(7)8/h5-8,11-12,19-20H,9-10,13H2,1-4H3,(H,24,27);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+/t19-,20-;;/m1../s1

InChI Key

BWJFLHODOYZAML-DNEAOJAHSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)C2=N[C@H]3[C@@H](C4=CC(=C(C=C24)OC)OC)CN(CC3)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC3CCN(CC3C4=CC(=C(C=C42)OC)OC)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC3CCN(CC3C4=CC(=C(C=C42)OC)OC)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

6-(4-acetamidophenyl)-1,2,3,4,4a,10b-hexahydro-8,9-dimethoxy-2-methylbenzo(c)(1,6)-naphthyridine-bis(hydrogen maleate)
AH 21-132
AH 21132
AH-21-132

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[4-[(4aR,10bS)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]acetamide;(E)-but-2-enedioic acid
Reactant of Route 2
N-[4-[(4aR,10bS)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]acetamide;(E)-but-2-enedioic acid
Reactant of Route 3
N-[4-[(4aR,10bS)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]acetamide;(E)-but-2-enedioic acid
Reactant of Route 4
Reactant of Route 4
N-[4-[(4aR,10bS)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]acetamide;(E)-but-2-enedioic acid
Reactant of Route 5
Reactant of Route 5
N-[4-[(4aR,10bS)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]acetamide;(E)-but-2-enedioic acid
Reactant of Route 6
N-[4-[(4aR,10bS)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]acetamide;(E)-but-2-enedioic acid

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